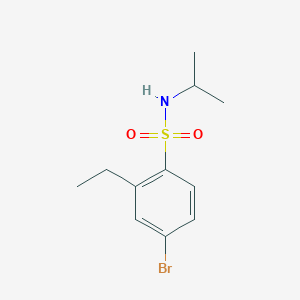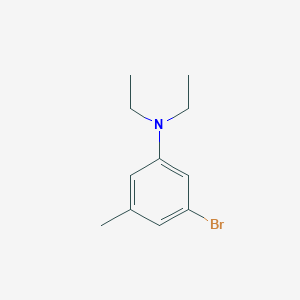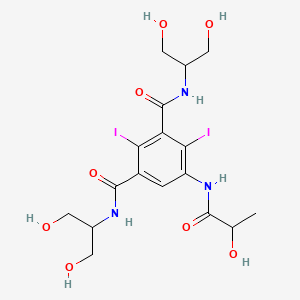
2-(5-Bromo-2-methylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-methylphenyl)oxirane is an organic compound with the molecular formula C10H11BrO. It is a member of the oxirane family, which are three-membered cyclic ethers known as epoxides. This compound features a bromine atom and a methyl group attached to a benzene ring, which is further connected to an oxirane ring. The presence of the bromine atom and the oxirane ring makes this compound highly reactive and useful in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(5-Bromo-2-methylphenyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methylphenylmethanol with a base such as sodium hydroxide in the presence of an oxidizing agent like hydrogen peroxide. This reaction leads to the formation of the oxirane ring through an intramolecular cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as transition metal complexes can further improve the reaction conditions and reduce the production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-methylphenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Ring-Opening Reactions: Formation of diols or other functionalized compounds.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-(5-Bromo-2-methylphenyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of epoxy resins and other polymeric materials
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-methylphenyl)oxirane involves its high reactivity due to the strained three-membered oxirane ring. This ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The bromine atom also enhances the compound’s reactivity by acting as a good leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)oxirane
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Methylphenyl)oxirane
- 2-(4-Nitrophenyl)oxirane
Comparison
2-(5-Bromo-2-methylphenyl)oxirane is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, the bromine atom in the 5-position provides distinct electronic and steric effects, making it more reactive in nucleophilic substitution and ring-opening reactions .
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
2-(5-bromo-2-methylphenyl)oxirane |
InChI |
InChI=1S/C9H9BrO/c1-6-2-3-7(10)4-8(6)9-5-11-9/h2-4,9H,5H2,1H3 |
Clé InChI |
SLKSUQIEYCQOKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)

![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)


![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)




![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
